1-(4-Chlorophenyl)propan-1-ol

Antifungal agrochemicals Enantioselective activity Botrytis cinerea control

1-(4-Chlorophenyl)propan-1-ol (CAS 13856‑85‑4) is a para‑chlorinated, chiral secondary benzylic alcohol with the formula C₉H₁₁ClO. Unlike simple achiral aryl‑alcohol intermediates that serve as generic building blocks, this compound contains both a stereogenic hydroxyl‑bearing carbon and an electronically differentiated 4‑chlorophenyl ring.

Molecular Formula C9H11ClO
Molecular Weight 170.63 g/mol
CAS No. 13856-85-4
Cat. No. B082633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)propan-1-ol
CAS13856-85-4
Synonyms1-(4-chlorophenyl)-1-propanol
1-(p-chlorophenyl)-1-propanol
Molecular FormulaC9H11ClO
Molecular Weight170.63 g/mol
Structural Identifiers
SMILESCCC(C1=CC=C(C=C1)Cl)O
InChIInChI=1S/C9H11ClO/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9,11H,2H2,1H3
InChIKeyTXAWBKBMGZKBNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Chlorophenyl)propan-1-ol (CAS 13856-85-4): A Structurally Differentiated Chiral Benzylic Alcohol for Antifungal Crop-Protection R&D and Asymmetric-Synthesis Applications


1-(4-Chlorophenyl)propan-1-ol (CAS 13856‑85‑4) is a para‑chlorinated, chiral secondary benzylic alcohol with the formula C₉H₁₁ClO . Unlike simple achiral aryl‑alcohol intermediates that serve as generic building blocks, this compound contains both a stereogenic hydroxyl‑bearing carbon and an electronically differentiated 4‑chlorophenyl ring. The combination of chirality and chlorine‑position‑dependent bioactivity has led to its systematic investigation as a fungistatic lead against Botrytis cinerea and Colletotrichum gloeosporioides, where the (R)‑enantiomer reproducibly outperforms its (S)‑counterpart and the meta‑chloro positional isomer [1][2]. It is also employed as a chiral ligand or precatalyst in enantioselective transformations and as a key intermediate in the preparation of antiplatelet candidates, making stereochemical and regioisomeric purity critical procurement parameters [3].

Why 1-(4-Chlorophenyl)propan-1-ol Cannot Be Freely Replaced by In‑Class Arylpropanol Analogs: Stereochemistry, Chlorine Position, and Physical‑Property Differences


A procurement decision that treats 1‑(4‑chlorophenyl)propan‑1‑ol as interchangeable with other chlorophenyl‑propanol congeners risks introducing a compound with inferior antifungal potency, reversed stereochemical preference, or altered physicochemical behavior. Quantitative head‑to‑head antifungal assays demonstrate that the (R)‑enantiomer of the para‑chloro compound provides up to 70% radial‑growth inhibition of Botrytis cinerea at 25 ppm after six days, while the meta‑chloro (R)‑isomer achieves only 61% under identical conditions [1]. The (S)‑enantiomers of both positional isomers are markedly less active, confirming that both absolute configuration and chlorine‑ring position are non‑negligible selection variables [1]. In addition, the para‑isomer boils at 257.5 °C versus 247.5 °C for the meta‑isomer (predicted values), a ~10 °C difference that impacts distillation‑based purification during scale‑up . Even when the racemate is commercially available, its antifungal activity is lower than that of the enantioenriched (R)‑form, making enantiomeric purity a critical specification rather than an optional attribute [2]. These data collectively show that generic substitution without stereochemical and regioisomeric control leads to measurable performance loss.

Quantitative Differentiation Evidence for 1-(4-Chlorophenyl)propan-1-ol: Comparator‑Based Performance Data


(R)‑ vs. (S)‑Enantiomer Antifungal Activity Against Botrytis cinerea — Up to 70% Growth Inhibition at 25 ppm

In a direct head‑to‑head comparison using the poisoned‑food radial‑growth assay, (R)‑1‑(4‑chlorophenyl)propan‑1‑ol reduced Botrytis cinerea growth by 70% at 25 ppm after six days, whereas the (S)‑enantiomer exhibited substantially lower activity — the (S)‑isomer of the meta‑chloro analog was reportedly more active than its para‑chloro (S)‑counterpart, confirming reversed stereochemical preference [1]. A separate multi‑concentration study confirmed that the (R)‑para compound displayed almost complete inhibition at 150 μg/mL after four days and retained 74% inhibition at 50 μg/mL after five days, demonstrating concentration‑dependent potency [2].

Antifungal agrochemicals Enantioselective activity Botrytis cinerea control

Para‑Chloro vs. Meta‑Chloro Positional Isomer Activity: A 9‑Percentage‑Point Advantage at 25 ppm

The same 2002 study compared the para‑chloro (R)‑isomer directly with its meta‑chloro (R)‑analog. At 25 ppm, the para‑substituted compound reduced B. cinerea growth by 70%, while the meta‑substituted isomer achieved only 61% inhibition after the same six‑day incubation period [1]. The para‑compound was also active at the lower concentration of 10 ppm, highlighting a broader effective dose window.

Structure‑activity relationship Fungicide development Chlorophenyl propanol SAR

Enantiomeric Excess Achievable via Biocatalytic Resolution: >99% ee vs. Typical Chemical‑Reduction Methods

Lipase‑mediated kinetic resolution of racemic 1‑(4‑chlorophenyl)propan‑1‑ol yields the (R)‑enantiomer with >99% enantiomeric excess, as determined by chiral HPLC [1]. Baker’s yeast reduction of 4′‑chloropropiophenone provides the (S)‑enantiomer, also in enantiopure form (>99% ee) when allyl‑alcohol inhibition is employed [1]. In contrast, traditional chemical achiral reductions (e.g., NaBH₄ or LiAlH₄) produce racemic or poorly enantioenriched product, necessitating subsequent resolution steps that reduce overall yield and increase cost.

Chiral resolution Biocatalysis Enantiomeric excess specification

Boiling‑Point Differential Between Para‑ and Meta‑Chloro Regioisomers Facilitates Distillative Purification

The predicted boiling point of 1‑(4‑chlorophenyl)propan‑1‑ol is 257.5 °C at 760 mmHg, approximately 10 °C higher than that of its 3‑chlorophenyl isomer (247.5 °C) . This difference, combined with identical predicted density (1.145 g/cm³ for both isomers), implies that fractional distillation can resolve regioisomeric mixtures, but the para‑isomer’s higher boiling point may necessitate different temperature profiles during large‑scale purification.

Chemical purification Boiling point separation Process-scale manufacturing

Research and Industrial Application Scenarios Where 1-(4-Chlorophenyl)propan-1-ol Provides Verifiable Selection Advantages


Enantioselective Antifungal Lead‑Optimisation Programs Targeting Botrytis‑Resistant Crop Strains

When screening chlorophenyl‑propanol libraries for fungicidal activity against B. cinerea, the (R)‑para‑chloro enantiomer delivers 70% growth inhibition at 25 ppm — a 9‑percentage‑point advantage over its meta‑chloro (R)‑analog and markedly outperforming the (S)‑enantiomer [1]. Including this compound as a positive control or scaffold‑optimisation starting point enables direct SAR comparison with challenger candidates and reduces the risk of selecting suboptimal regio‑ or stereoisomers [2].

Biocatalytic Asymmetric Synthesis of Chiral Secondary Alcohols as Pharmaceutical Intermediates

The compound serves as a validated substrate for lipase‑catalyzed kinetic resolution (>99% ee) and yeast‑mediated asymmetric reduction (>99% ee), making it a benchmark for testing novel alcohol dehydrogenases or lipase mutants [1]. Its use as a chiral ligand in asymmetric catalysis further requires enantiopure material, which is reliably supplied through the biocatalytic route described in the primary literature [1].

Process‑Scale Synthesis of (p‑Chlorophenyl)propanol‑Derived Antiplatelet Intermediates

Patented procedures (US6407298B1) employ 1‑(4‑chlorophenyl)propan‑1‑ol or its homologues as key intermediates en route to antiplatelet agents [3]. The para‑chloro substitution pattern is essential for downstream Pd‑coupling and bromination steps, and the stereochemistry may influence biological activity of the final API, making regio‑ and stereochemical fidelity critical procurement specifications.

Environmental‑Fate and Fungal‑Detoxification Studies Using Chiral Probes

The known biotransformation pathways of (R)‑1‑(4‑chlorophenyl)propan‑1‑ol by B. cinerea — including hydroxylation and conjugation with fungal secondary metabolites — make it a useful chiral probe for studying microbial detoxification mechanisms [4]. Its enantiomeric forms allow researchers to dissect stereoselective metabolic processing in environmental microbiology experiments.

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